molecular formula C9H14O4 B2707806 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid CAS No. 2248378-02-9

3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid

Cat. No.: B2707806
CAS No.: 2248378-02-9
M. Wt: 186.207
InChI Key: QWFPLMMTYUVAJP-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.207 g/mol This compound is characterized by the presence of a methoxy group, a cyclopropyl group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopropylmethanol with methoxyacetic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methylbenzoic acid: This compound shares the methoxy and carboxylic acid functional groups but differs in the presence of a benzene ring instead of a cyclopropyl group.

    2-Methylcyclopropylmethanol: This compound contains the cyclopropyl group but lacks the methoxy and keto groups.

Uniqueness

3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-5-3-6(5)4-7(8(10)11)9(12)13-2/h5-7H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFPLMMTYUVAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CC(C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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